

Application Notes and Protocols: Pilabactam (QPX7728) in Combination with Beta-Lactam Antibiotics

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Compound of Interest

Compound Name: *Pilabactam*

Cat. No.: *B15565543*

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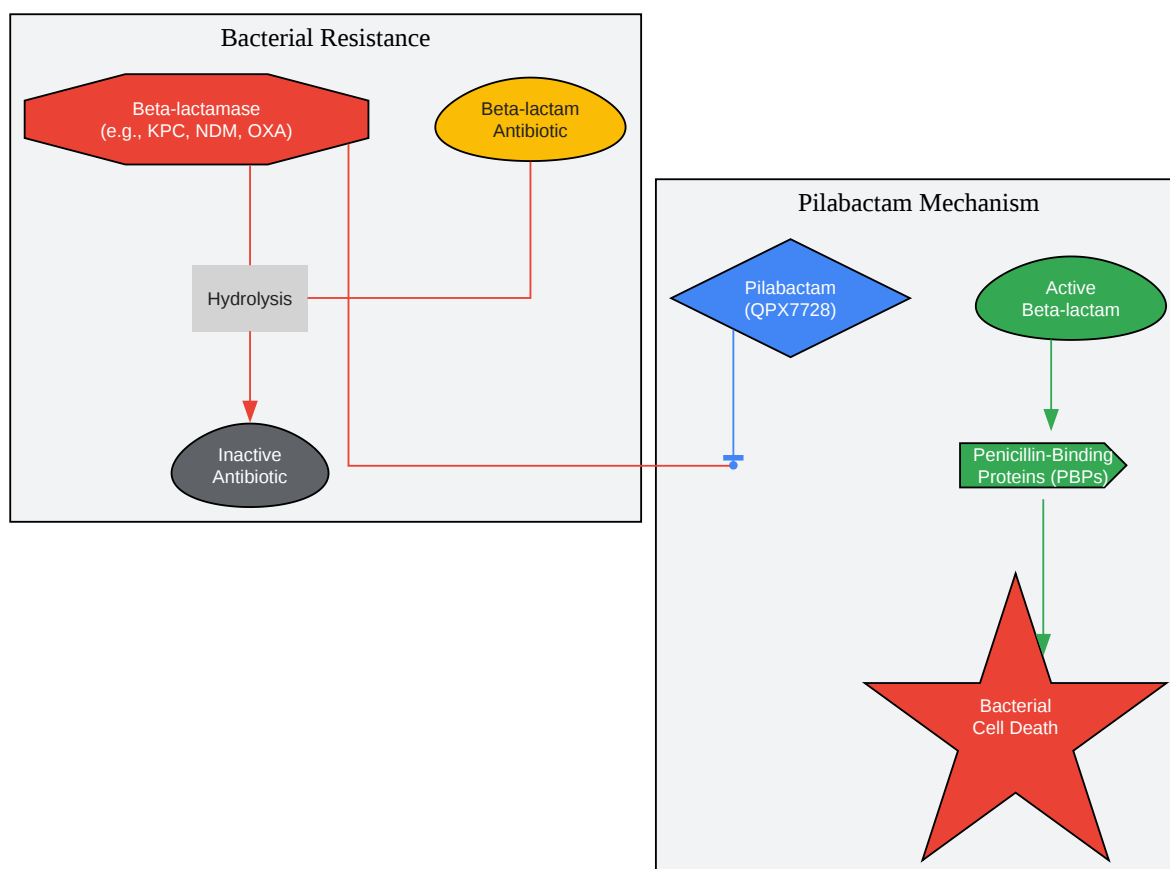
Introduction

Pilabactam, also known as QPX7728, is a novel, investigational, ultra-broad-spectrum beta-lactamase inhibitor.[1][2][3] It is a cyclic boronate compound with potent inhibitory activity against both serine- and metallo-beta-lactamases, the two main classes of enzymes responsible for bacterial resistance to beta-lactam antibiotics.[1][2][3] By inactivating these resistance enzymes, **Pilabactam** can restore the efficacy of various beta-lactam antibiotics against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and *Acinetobacter baumannii* (CRAB). These application notes provide an overview of **Pilabactam**'s mechanism of action, in vitro activity, and detailed protocols for testing its combination with beta-lactam antibiotics.

Mechanism of Action

Pilabactam's primary mechanism of action is the inhibition of beta-lactamase enzymes. Beta-lactamases hydrolyze the amide bond in the beta-lactam ring of penicillin, cephalosporin, and carbapenem antibiotics, rendering them inactive. **Pilabactam** binds to the active site of these enzymes, preventing them from degrading the co-administered beta-lactam antibiotic. This allows the beta-lactam to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and exert its bactericidal effect by inhibiting cell wall synthesis.

The chemical structure of **Pilabactam**, a cyclic boronate, allows it to effectively inhibit a wider range of beta-lactamases than many currently available inhibitors.[1][2][3] It is a potent inhibitor of Ambler class A, C, and D serine beta-lactamases, as well as class B metallo-beta-lactamases (MBLs).[2][4]



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